molecular formula C5H6ClNO2S2 B13477460 4,5-Dimethylthiazole-2-sulfonyl chloride

4,5-Dimethylthiazole-2-sulfonyl chloride

Cat. No.: B13477460
M. Wt: 211.7 g/mol
InChI Key: PUYFKWWIISMRCT-UHFFFAOYSA-N
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Description

4,5-Dimethylthiazole-2-sulfonyl chloride is an organosulfur compound with the molecular formula C5H6ClNO2S2 and a molecular weight of 211.69 g/mol . This compound is characterized by the presence of a thiazole ring substituted with two methyl groups at positions 4 and 5, and a sulfonyl chloride group at position 2. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethylthiazole-2-sulfonyl chloride typically involves the reaction of 4,5-dimethylthiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 2-position of the thiazole ring. The general reaction can be represented as follows:

4,5-Dimethylthiazole+Chlorosulfonic acid4,5-Dimethylthiazole-2-sulfonyl chloride+HCl\text{4,5-Dimethylthiazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 4,5-Dimethylthiazole+Chlorosulfonic acid→4,5-Dimethylthiazole-2-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylthiazole-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

4,5-Dimethylthiazole-2-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 4,5-Dimethylthiazole-2-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The thiazole ring can also participate in electrophilic aromatic substitution reactions, where the electron-rich aromatic ring is attacked by electrophiles, leading to the formation of substituted thiazole derivatives .

Comparison with Similar Compounds

4,5-Dimethylthiazole-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives and thiazole compounds:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

4,5-dimethyl-1,3-thiazole-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S2/c1-3-4(2)10-5(7-3)11(6,8)9/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYFKWWIISMRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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